molecular formula C24H25ClN2O6 B11676255 5-(4-{2-[4-(butan-2-yl)phenoxy]ethoxy}-3-chloro-5-methoxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione

5-(4-{2-[4-(butan-2-yl)phenoxy]ethoxy}-3-chloro-5-methoxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B11676255
M. Wt: 472.9 g/mol
InChI Key: YPAGYKMNJJSZKV-UHFFFAOYSA-N
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Description

5-(4-{2-[4-(butan-2-yl)phenoxy]ethoxy}-3-chloro-5-methoxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-{2-[4-(butan-2-yl)phenoxy]ethoxy}-3-chloro-5-methoxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This can include the use of automated synthesis equipment and high-throughput screening to identify the most efficient reaction conditions.

Chemical Reactions Analysis

Types of Reactions

5-(4-{2-[4-(butan-2-yl)phenoxy]ethoxy}-3-chloro-5-methoxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5-(4-{2-[4-(butan-2-yl)phenoxy]ethoxy}-3-chloro-5-methoxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-{2-[4-(butan-2-yl)phenoxy]ethoxy}-3-chloro-5-methoxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-{2-[4-(butan-2-yl)phenoxy]ethoxy}-3-chloro-5-methoxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

Molecular Formula

C24H25ClN2O6

Molecular Weight

472.9 g/mol

IUPAC Name

5-[[4-[2-(4-butan-2-ylphenoxy)ethoxy]-3-chloro-5-methoxyphenyl]methylidene]-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C24H25ClN2O6/c1-4-14(2)16-5-7-17(8-6-16)32-9-10-33-21-19(25)12-15(13-20(21)31-3)11-18-22(28)26-24(30)27-23(18)29/h5-8,11-14H,4,9-10H2,1-3H3,(H2,26,27,28,29,30)

InChI Key

YPAGYKMNJJSZKV-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=CC=C(C=C1)OCCOC2=C(C=C(C=C2Cl)C=C3C(=O)NC(=O)NC3=O)OC

Origin of Product

United States

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